7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine
Description
Historical Context and Evolution of 1,4-Benzodioxine Research
The exploration of the 1,4-benzodioxane (B1196944) ring system dates back to the early 20th century. The most stable isomer, 1,4-benzodioxane (also known as 2,3-dihydro-1,4-benzodioxine), was originally synthesized by the German chemist Daniel Vorländer. researchgate.net Early research focused on the fundamental synthesis and chemical properties of this and other related benzodioxane isomers. researchgate.netacs.org
Over the decades, the focus of 1,4-benzodioxine research has shifted significantly from basic synthesis to its application in medicinal chemistry. nih.gov This evolution was driven by the discovery of naturally occurring compounds containing the 2,3-dihydro-1,4-benzodioxine scaffold, such as certain lignans, which demonstrated a range of biological activities. researchgate.netrsc.org These natural products served as an inspiration for synthetic chemists to explore the therapeutic potential of this heterocyclic system. The development of new synthetic methodologies has further propelled the field, allowing for the creation of diverse libraries of substituted 1,4-benzodioxine derivatives for pharmacological screening. scirp.orgscirp.orgacs.org
Significance of Substituted 2,3-Dihydro-1,4-Benzodioxine Scaffolds in Organic and Medicinal Chemistry Research
The 2,3-dihydro-1,4-benzodioxine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. eurekaselect.comingentaconnect.com Its structural rigidity, combined with the potential for stereochemistry at the C2 and C3 positions of the dioxane ring, allows for precise three-dimensional arrangements of substituents, which is critical for specific interactions with biological targets. researchgate.net
Substituted 2,3-dihydro-1,4-benzodioxines have been shown to exhibit a remarkable range of pharmacological effects. scirp.orgscirp.org The versatility of this scaffold allows it to serve as a key building block for compounds targeting various receptors and enzymes. mdpi.com For instance, derivatives have been developed as antihypertensive agents, treatments for nervous system disorders, and as inhibitors of enzymes like 5-lipoxygenase for treating inflammatory diseases such as asthma and arthritis. eurekaselect.comingentaconnect.com The 1,4-benzodioxane moiety is a crucial component of the drug Doxazosin, which is used to treat hypertension and benign prostatic hyperplasia. scirp.orgscirp.org Furthermore, research has demonstrated the potential of these compounds in areas such as cancer therapy, where they have been investigated as PARP1 inhibitors and HSF1 pathway inhibitors. scirp.orgnih.gov The ability to modify the substitution pattern on the aromatic ring allows for the fine-tuning of a compound's pharmacological profile, including its potency and selectivity for specific biological targets. researchgate.net
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Antihypertensive | Cardiovascular Disease | scirp.orgeurekaselect.com |
| Anti-inflammatory | Inflammatory Diseases | scirp.orgeurekaselect.com |
| Anticancer | Oncology | scirp.orgnih.gov |
| Antidepressant | Central Nervous System Disorders | scirp.org |
| Antihyperglycemic | Metabolic Disorders | scirp.org |
| Antioxidant | General Health | scirp.org |
| Antimicrobial | Infectious Diseases | scirp.org |
| Platelet Aggregation Inhibition | Thrombosis | nih.gov |
| α1-Adrenoreceptor Antagonism | Cardiovascular/CNS Disorders | nih.gov |
| 5-HT1A Receptor Agonism | Central Nervous System Disorders | nih.gov |
Focus on 7-Bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine as a Representative Poly-Substituted Analogue
Within the broad class of substituted 2,3-dihydro-1,4-benzodioxines, poly-substituted analogues bearing multiple functional groups on the aromatic ring are of particular interest for their potential to exhibit enhanced or novel biological activities. This compound serves as a compelling representative of this subclass. The specific substitution pattern of a bromo group at the 7-position and a methoxy (B1213986) group at the 5-position introduces a unique combination of electronic and steric properties to the scaffold.
The presence of a halogen, such as bromine, is a common feature in many active pharmaceutical ingredients, often contributing to increased lipophilicity and improved binding affinity to target proteins. nih.gov The methoxy group, an electron-donating substituent, can influence the molecule's electronic distribution and its ability to form hydrogen bonds, which are crucial for molecular recognition processes. nih.gov The combination of bromo and methoxy substituents on aromatic rings has been explored in the development of various biologically active compounds, including cytotoxic agents. nih.gov While specific research on this compound is not extensively detailed in the literature, its structural motifs are present in related, more complex molecules that have been synthesized and investigated. For example, chalcone (B49325) derivatives incorporating a 7-bromo-2,3-dihydro-1,4-benzodioxin-5-yl moiety have been synthesized. sigmaaldrich.com The study of simpler, poly-substituted analogues like this compound is crucial for understanding the structure-activity relationships within this chemical class and for providing valuable building blocks for the synthesis of more complex and potentially more potent therapeutic agents.
Structure
3D Structure
Properties
CAS No. |
1070795-35-5 |
|---|---|
Molecular Formula |
C9H9BrO3 |
Molecular Weight |
245.07 g/mol |
IUPAC Name |
7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H9BrO3/c1-11-7-4-6(10)5-8-9(7)13-3-2-12-8/h4-5H,2-3H2,1H3 |
InChI Key |
SBDSRWBPBIBWBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)Br |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 7 Bromo 5 Methoxy 2,3 Dihydro 1,4 Benzodioxine
Reactions Involving the Aromatic Ring
The aromatic portion of the molecule is the primary site for many chemical modifications, including substitution and cross-coupling reactions.
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic compounds. In 7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine, the position of substitution is controlled by the directing effects of the existing substituents. The methoxy (B1213986) group (-OCH₃) at C-5 is a powerful activating group and an ortho-, para-director. The bromo group (-Br) at C-7 is a deactivating group but also directs incoming electrophiles to the ortho and para positions. The ether linkages of the dihydro-1,4-dioxine ring also contribute to activating the aromatic ring.
The available positions for substitution on the aromatic ring are C-6 and C-8. The directing effects of the substituents on these positions are summarized below.
| Position | Effect of Methoxy Group (at C-5) | Effect of Bromo Group (at C-7) | Combined Effect |
| C-6 | Activating (ortho) | Directing (ortho) | Strongly favored |
| C-8 | Activating (para) | Directing (ortho) | Potentially favored, but may have steric hindrance |
Based on this analysis, electrophilic substitution is expected to occur preferentially at the C-6 position, which is activated by the methoxy group and ortho to the bromine. The C-8 position is also activated, but substitution here may be less favored due to potential steric hindrance from the adjacent dihydro-1,4-dioxine ring. The specific outcome can be influenced by the nature of the electrophile and the reaction conditions. researchgate.net
Nucleophilic aromatic substitution (SNAr) is generally not a favorable reaction for electron-rich aromatic rings like the one in this compound. This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) to activate the ring towards nucleophilic attack, which are absent in this molecule. Consequently, direct displacement of the bromide or other groups on the aromatic ring by nucleophiles is not a common transformation for this compound under standard SNAr conditions.
The presence of the bromine atom at the C-7 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization. uzh.ch
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester to form a new C-C bond. It is widely used to introduce new aryl or vinyl substituents.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing a direct method to synthesize alkynyl-substituted benzodioxines. soton.ac.ukresearchgate.net
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine. It is a key method for introducing nitrogen-containing functional groups.
These cross-coupling reactions provide a versatile platform for modifying the this compound scaffold, enabling the synthesis of a diverse library of analogues for various applications. nih.govnih.gov
| Coupling Reaction | Partner | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 7-Aryl/vinyl derivative |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) cocatalyst, Base (e.g., Et₃N) | 7-Alkynyl derivative |
| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 7-Amino derivative |
Reactions Involving the Dihydro-1,4-dioxine Ring
The dihydro-1,4-dioxine ring is generally more stable than the aromatic ring but can also undergo specific chemical transformations.
Direct functionalization of the C-2 and C-3 positions on a pre-formed this compound ring is challenging. However, derivatives with substituents at these positions are commonly prepared by selecting appropriately substituted precursors during the synthesis of the ring itself. mdpi.comnih.gov The most common synthetic route to the 2,3-dihydro-1,4-benzodioxine ring system involves the Williamson ether synthesis, reacting a catechol with a 1,2-dielectrophile.
For instance, reacting 3-bromo-5-methoxybenzene-1,2-diol (the corresponding catechol) with a substituted 1,2-dihaloethane or a substituted epoxide allows for the introduction of various functional groups at the C-2 and/or C-3 positions. This strategy has been employed to synthesize analogues with improved biological activities. nih.gov The introduction of chiral centers at these positions is also a key strategy in medicinal chemistry. mdpi.com
The 2,3-dihydro-1,4-benzodioxine ring is a relatively stable heterocyclic system. It is resistant to cleavage under many standard reaction conditions. However, under harsh conditions, such as treatment with very strong acids or under certain reductive conditions (e.g., hydrogenolysis with specific catalysts), the ether linkages can be cleaved. There is limited specific literature detailing ring-opening or rearrangement reactions for this compound itself, suggesting that such transformations are not commonly employed or are synthetically challenging. The stability of the 1,4-benzodioxane (B1196944) nucleus is a key feature in its use as a scaffold in drug design. researchgate.netnih.gov
Transformations of the Bromo Functional Group
The bromine atom on the aromatic ring of this compound is a versatile handle for synthetic modifications, including its removal or replacement with other functional groups.
Reductive dehalogenation is a chemical process that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. In the context of aryl bromides like this compound, this transformation is typically achieved through catalytic hydrogenation. This method is valued for its efficiency and mild reaction conditions.
Commonly, palladium on carbon (Pd/C) is employed as the catalyst in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent such as ammonium formate or sodium borohydride. The reaction is generally carried out in a solvent like methanol or ethanol at room temperature. The bromo group can be selectively removed without affecting other functional groups, such as the methoxy group or the benzodioxine ring system. This selectivity is a key advantage of catalytic hydrogenation for dehalogenation.
| Substrate Analogue | Catalyst | Hydrogen Source | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|
| Aryl Bromide | 10% Pd/C | H₂ (1 atm) | Methanol | Room Temperature, 1 h | >95 |
| Substituted Aryl Bromide | Pd[P(t-Bu)₃]₂ | NaBH₄ | Water (micellar) | Room Temperature, 24 h | High |
The bromo group can be replaced by various other atoms or molecular fragments through cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. These palladium-catalyzed reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is highly versatile for creating new carbon-carbon bonds. A variety of palladium catalysts and ligands can be used, with the choice often depending on the specific substrates. Common bases include potassium carbonate, potassium phosphate, and cesium carbonate. The reaction is typically performed in solvents like toluene, dioxane, or aqueous mixtures.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. Similar to the Suzuki-Miyaura coupling, this reaction requires a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for the success of the reaction and often involves bulky, electron-rich phosphines. Common bases used are sodium tert-butoxide and potassium phosphate. The reaction is usually carried out in anhydrous, aprotic solvents like toluene or dioxane.
| Reaction Type | Substrate Analogue | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Bromide | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | Good to Excellent |
| Buchwald-Hartwig | Aryl Bromide | Secondary Amine | Pd(OAc)₂/RuPhos | NaOtBu | Toluene | 100 | High |
Transformations of the Methoxy Functional Group
The methoxy group (-OCH₃) on the aromatic ring is an ether linkage that can be cleaved to reveal a hydroxyl group (-OH). This transformation is significant as it allows for further functionalization of the resulting phenol.
The cleavage of the methyl ether in this compound is most commonly achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent. orgsyn.org The reaction typically proceeds by the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, which facilitates the nucleophilic attack of a bromide ion on the methyl group, leading to the formation of methyl bromide and an aryloxy-dibromoborane intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the corresponding phenol.
The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures, often starting at -78 °C and gradually warming to room temperature. orgsyn.org The use of BBr₃ is advantageous due to its high reactivity and the mild conditions required for the cleavage.
| Substrate Analogue | Reagent | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| Aryl Methyl Ether | BBr₃ | Dichloromethane | -78 °C to Room Temperature | 77-86 |
Role As a Synthetic Intermediate and Building Block in Advanced Chemical Research
Precursor in the Synthesis of Complex Organic Molecules
The unique substitution pattern of 7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine makes it a valuable precursor for the synthesis of elaborate organic molecules. The bromine atom, in particular, acts as a key functional handle. It can be readily transformed through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, alkyl, or nitrogen-containing substituents. This capability is crucial for building the carbon and heteroatom skeletons of intricate target molecules.
The 1,4-benzodioxane (B1196944) moiety is a core structural feature found in a wide variety of lignan (B3055560) and neolignan natural products, many of which exhibit significant biological activities. nih.govscbt.com These compounds, derived biosynthetically from the oxidative coupling of phenylpropanoid units, often possess hepaprotective, antioxidant, and neurotrophic properties. scbt.com
Synthetic chemists utilize building blocks like this compound to construct synthetic analogues of these natural products. By modifying the core benzodioxane scaffold, researchers can systematically explore structure-activity relationships (SAR), leading to the development of new therapeutic agents with improved potency or selectivity. The presence of the methoxy (B1213986) and bromo groups on the starting material allows for precise control over the electronic and steric properties of the final analogues, which is essential for fine-tuning their interaction with biological targets. nih.gov
The 2,3-dihydro-1,4-benzodioxine ring serves as an excellent platform for the synthesis of more complex, diversified heterocyclic systems. The inherent reactivity of the substituted benzene (B151609) ring, particularly the bromo group on this compound, facilitates its use in reactions that build new rings. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce substituents that can subsequently participate in intramolecular cyclization reactions, yielding fused or spirocyclic heterocyclic systems. Research on related benzodioxane derivatives has shown their utility in preparing complex structures such as piperazines and other pharmacologically relevant heterocycles. ncats.io
Development of New Chemical Scaffolds for Research Applications
In medicinal chemistry, the 1,4-benzodioxane structure is considered a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. lab-chemicals.com Its rigid, three-dimensional shape and ability to present substituents in well-defined spatial orientations make it an ideal starting point for designing new drugs. lab-chemicals.com
Researchers use this compound to generate libraries of novel compounds for biological screening. For instance, the 2,3-dihydro-1,4-benzodioxine core has been a key element in the development of antagonists for α1-adrenergic and serotoninergic receptors. lab-chemicals.comchemazone.com A notable example is the use of the 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) scaffold as a lead compound for developing potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an important target in cancer therapy. Through analogue synthesis and scaffold hopping based on this core, researchers were able to identify inhibitors with significantly enhanced potency.
Applications Beyond Biological Systems
The utility of the 2,3-dihydro-1,4-benzodioxine core extends beyond medicinal chemistry into materials science and potentially other fields, owing to the inherent stability and electronic properties of the scaffold.
The robust and thermally stable 1,4-benzodioxane ring system has been identified as a promising backbone for the creation of high-energy-density materials (HEDMs). A key strategy in designing HEDMs is the introduction of multiple nitro groups onto a stable aromatic core to achieve a high density and a favorable oxygen balance.
Research has led to the synthesis of 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), a powerful and thermostable energetic material derived from the benzodioxane scaffold. TNBD exhibits detonation properties superior to those of the widely used explosive, tetryl. The high density of the benzodioxine core contributes significantly to the performance of these materials. This application demonstrates the value of the benzodioxine scaffold in developing advanced materials where thermal stability and high performance are critical.
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (kbar) | Reference |
|---|---|---|---|---|
| TNBD | 1.85 | 7727 | 278 | |
| Tetryl | 1.71 | 7570 | 260 |
While the 1,4-benzodioxane scaffold is prevalent in medicinal chemistry, its specific application in modern agrochemical research is not extensively documented in the scientific literature. Although some natural products containing the benzodioxane moiety have shown general insecticidal activity, the targeted use of functionalized derivatives like this compound for the development of new herbicides, pesticides, or fungicides is not a prominent area of current research based on available data. scbt.com
Structure Activity Relationship Sar and Molecular Interactions of 7 Bromo 5 Methoxy 2,3 Dihydro 1,4 Benzodioxine Derivatives Non Clinical Biological Focus
Investigation of Specific Molecular Targets and Pathways (in vitro/non-human in vivo)
Research into 1,4-benzodioxine derivatives has identified their engagement with a range of enzymes and receptors, demonstrating the chemical tractability of the scaffold for achieving specificity and potency at various biological targets.
Poly(ADP-ribose) polymerase-1 (PARP1) Inhibition: Derivatives of the 2,3-dihydro-1,4-benzodioxine class have been identified as inhibitors of PARP1, an enzyme critical to DNA repair mechanisms. semanticscholar.org A lead compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492), demonstrated an IC50 value of 5.8 μM against the PARP1 enzyme. semanticscholar.org Structure-activity relationship studies on this scaffold revealed that substitutions on an associated C2-phenyl ring significantly influenced inhibitory activity. An electron-donating methoxy (B1213986) group resulted in comparable activity, whereas an electron-withdrawing bromo substitution led to a decrease in potency. semanticscholar.org
Table 1: PARP1 Inhibition by Benzodioxine Derivatives
| Compound | Substitution | PARP1 IC50 (μM) |
|---|---|---|
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 |
| 47 | C2-(4-methoxyphenyl) derivative | 0.80 |
| 48 | C2-(4-bromophenyl) derivative | > 2.5 |
Data sourced from a 2019 study on benzodioxine and benzoxazine (B1645224) carboxamides. semanticscholar.org
Secretory Phospholipase A2 (sPLA2) Inhibition: The 1,4-benzodioxane (B1196944) moiety is a structural component in compounds investigated for anti-inflammatory activity via the inhibition of secretory phospholipase A2 (sPLA2). researchgate.netresearchgate.net A study involving N-(4-bromobenzylidene)-2,3-dihydrobenzo[b] acs.orgnih.govdioxin-6-amine demonstrated good inhibition against the sPLA2 enzyme in an indirect hemolytic assay, with performance comparable to the standard anti-inflammatory drug diclofenac. researchgate.net This highlights the potential of the benzodioxane scaffold in the design of sPLA2 inhibitors.
Lipoxygenase Inhibition: The 1,4-benzodioxane framework has been incorporated into molecules designed as 5-lipoxygenase inhibitors, which are of interest for their potential as anti-inflammatory agents. rsc.orgacs.org A series of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides were synthesized and screened for lipoxygenase inhibition. nih.gov Within this series, two compounds emerged as notable inhibitors of the enzyme. nih.gov
Table 2: Lipoxygenase Inhibition by Benzodioxine-Sulfonamide Derivatives
| Compound | Name | Lipoxygenase IC50 (µM) |
|---|---|---|
| 5c | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide | 85.79 ± 0.48 |
| 5e | N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | 89.32 ± 0.34 |
| Baicalein | Reference Standard | 22.41 ± 1.3 |
Data from a study on the synthesis and biological screening of sulfonamides bearing the 1,4-benzodioxin (B1211060) ring system. nih.gov
The 1,4-benzodioxane structure is a well-established pharmacophore for ligands targeting several key neurotransmitter receptors. nih.gov
5-HT1A and α1-Adrenoceptor Binding: Derivatives of 1,4-benzodioxane are widely recognized for their interaction with both α1-adrenoceptors (α1-AR) and serotonin (B10506) 5-HT1A receptors. nih.govrsc.orgwho.int The prototypical antagonist WB 4101, a benzodioxane derivative, has served as a reference compound for numerous studies. Research has shown that structural modifications can tune the affinity and selectivity for different α1-AR subtypes (α1A, α1B, α1D). Interestingly, a "reversed enantioselectivity" has been observed for these two receptor families; the (S)-enantiomers of certain derivatives show significantly higher affinity for the 5-HT1A receptor, while the (R)-enantiomers are preferred by α1-adrenoceptors. rsc.orgwho.int For example, the (S)-enantiomer of a 2,6-dimethoxyphenoxy-substituted derivative proved to be a potent and selective 5-HT1A receptor agonist. who.int
α4β2 Nicotinic Acetylcholine (B1216132) Receptor Modulation: The benzodioxane scaffold has been successfully utilized to develop potent and selective partial agonists for the α4β2 nicotinic acetylcholine receptor (nAChR), the major nicotinic receptor subtype in the brain. acs.orgnih.gov Research on 2-(pyrrolidinyl)-substituted 1,4-benzodioxanes has been particularly fruitful. nih.govarabjchem.org In one study, 7-hydroxylation of the benzodioxane ring was found to convert an α4β2 antagonist into a partial agonist with high selectivity over the α3β4 subtype. nih.gov
Table 3: Receptor Binding Affinities of Representative Benzodioxane Derivatives
| Compound Class | Target Receptor | Key Finding / Affinity Value |
|---|---|---|
| 1,4-Dioxane Derivative (S)-2 | 5-HT1A | High affinity agonist (Ki = 0.55 nM) who.int |
| 1,4-Dioxane Derivative (R)-2 | α1-Adrenoceptors | Lower affinity (Ki > 1000 nM for α1a, α1b, α1d) who.int |
| 1,4-Dioxane Derivative (R)-4 | α1d-Adrenoceptor | Eutomer at α1d subtype (Ki = 14 nM) who.int |
| Dihydrobenzofuranoxy Derivative (S)-enantiomer | α1D-Adrenoceptor | High antagonist affinity (pA2 = 9.58) sci-hub.cat |
This table compiles data from multiple studies to illustrate the diverse receptor interactions of benzodioxane-related structures.
Correlations between Structural Modifications and Observed Activities (non-clinical)
The biological activity of 7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine derivatives is highly dependent on their specific substitution patterns and stereochemistry.
For PARP1 inhibition, electron-withdrawing groups like bromo on a C2-phenyl appendage were found to be detrimental to activity, while electron-donating groups like methoxy maintained potency. semanticscholar.org
In the context of α1-adrenoceptor ligands, ortho-substitution on the phenoxy moiety, such as with a methoxy group, has been shown to increase affinity. Furthermore, rigidifying the structure by fusing an additional benzene (B151609) ring to the benzodioxane core can produce derivatives with high and selective α1D-adrenoceptor antagonist activity. sci-hub.cat
For α4β2 nAChR ligands, functionalization of the benzodioxane ring itself is critical. The introduction of a hydroxyl group at the 7-position can fundamentally switch the pharmacological profile of a compound from an antagonist to a partial agonist. nih.gov This finding suggests that a methoxy group at the 5-position and a bromo group at the 7-position would have distinct and significant impacts on molecular interactions within the receptor binding site.
Stereochemical Aspects of Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral 1,4-benzodioxane derivatives. The absolute configuration of the C2 stereocenter in the dioxane ring profoundly influences receptor recognition and pharmacological effect.
A compelling example is the reversed stereochemical requirement observed between 5-HT1A receptors and α1-adrenoceptors for the same series of ligands. rsc.orgwho.int Studies have unequivocally demonstrated that the (S)-configuration is a crucial structural requirement for selective recognition of the 5-HT1A receptor. who.int Conversely, the (R)-enantiomers of the same compounds preferentially bind to α1-adrenoceptors, particularly the α1d subtype. rsc.orgwho.int This enantioselectivity highlights the distinct topographies of the binding sites and underscores the importance of synthesizing enantiomerically pure compounds to achieve desired selectivity and avoid off-target effects.
Comparative Analysis with Other Substituted Benzodioxine Analogues
The pharmacological profile of benzodioxane derivatives can be dramatically altered through isosteric replacement or by comparing different substitution patterns.
A direct comparison of a (S,R)-2-pyrrolidinyl-1,4-benzodioxane with its pyridodioxane analogue (where a -CH= in the benzene ring is replaced by a nitrogen atom) revealed a remarkable functional switch. arabjchem.org The parent benzodioxane compound acts as an unselective α4β2 nAChR antagonist. arabjchem.org In contrast, the corresponding pyridodioxane regioisomer is a highly selective α4β2 partial agonist, demonstrating that a subtle isosteric modification can impart not only selectivity but also intrinsic activity. arabjchem.org
Similarly, replacing the 2,6-dimethoxyphenoxy portion of the classical α1-AR antagonist WB 4101 with a 6-methoxy-substituted 7-benzofuranoxy group (a rigidified analogue) led to a derivative with exceptionally high α1D-adrenoceptor antagonist affinity and significant selectivity over other α1 subtypes. sci-hub.cat Another study compared benzodioxane derivatives to a chromene analogue, finding that the latter exhibited a 5-HT1A partial agonist profile, a distinct activity from the other compounds in the series. These comparative analyses are crucial for understanding the precise structural features required for interaction with specific biological targets.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. Such studies provide insights into its geometry, vibrational frequencies, and electronic characteristics. For instance, a study on the related compound 6-nitro-2,3-dihydro-1,4-benzodioxine utilized DFT with the B3LYP/6-311++G(d,p) basis set to optimize its structure and predict its properties. researchgate.net
The electronic structure of a molecule is defined by the arrangement of its electrons, which dictates its chemical behavior. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.
Global reactivity descriptors, such as ionization energy, hardness, and electrophilicity, can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. banglajol.info For example, in a DFT study of 4-bromo-3-(methoxymethoxy) benzoic acid, these descriptors were calculated to predict its reactivity, with the analysis showing that solvation can alter these values. researchgate.netbanglajol.info While specific calculations for 7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine are not detailed in the provided literature, the same theoretical framework would be applied to determine its electronic properties and reactivity profile.
Table 1: Illustrative Reactivity Descriptors from a Related Compound (6-nitro-2,3-dihydro-1,4-benzodioxine) Note: This data is for a structurally related compound and serves as an example of the parameters obtained through quantum chemical calculations.
| Parameter | Value (eV) | Description |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.573 | Difference between ELUMO and EHOMO, indicating chemical reactivity researchgate.net |
| Ionization Potential | - | Energy required to remove an electron |
| Electron Affinity | - | Energy released when an electron is added |
| Global Hardness | - | Resistance to change in electron distribution |
| Electrophilicity Index | - | Propensity to accept electrons |
Data unavailable in search results is marked with "-".
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The 2,3-dihydro-1,4-benzodioxine scaffold contains a non-aromatic dioxane ring, which can adopt various conformations. Computational methods are used to identify the most stable conformers and the energy barriers for conversion between them. For instance, a computational analysis of 5-bromo-5-nitro-1,3-dioxane (B1667936) identified a chair conformer with an axial nitro group as the global minimum on the potential energy surface, with other stable forms being a chair with an equatorial nitro group and a 2,5-twist conformation. researchgate.net Similar analyses would be applicable to this compound to determine the preferred conformation of its dioxane ring, which is crucial for understanding its interaction with biological receptors.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. A key application is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. frontiersin.org
Molecular docking is widely used in drug discovery to predict how a ligand like this compound might bind to a specific protein target. The process involves generating a grid around the protein's active site and scoring different ligand poses based on binding affinity or energy. derpharmachemica.com For example, docking studies on 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde were performed against cancer biomarkers like Aurora A kinase to predict its anticancer activity. derpharmachemica.com Similarly, various 3-methoxy flavone (B191248) derivatives were docked into the binding pockets of the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) to understand their potential as anti-breast cancer agents. nih.gov
To investigate the potential biological activity of this compound, a similar protocol would be followed:
Obtain the 3D crystal structure of a target protein from a repository like the Protein Data Bank (PDB). nih.gov
Define the active site, often based on a co-crystallized native ligand. nih.gov
Dock the 3D structure of this compound into this site.
Analyze the results, focusing on the docking score (a measure of binding affinity) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the active site. derpharmachemica.com
The stability of the predicted ligand-protein complex can be further assessed using molecular dynamics (MD) simulations, which simulate the movement of atoms over time, providing a more dynamic picture of the binding stability. frontiersin.orgnih.gov
Table 2: Example of Molecular Docking Results for Different Ligands and Targets Note: This table illustrates typical data obtained from docking studies on various compounds, as direct data for the subject compound is not available.
| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) |
| Chloro derivative of GTP | FtsZ | - | -9.549 frontiersin.org |
| GDP (co-crystallized ligand) | FtsZ | - | -8.886 frontiersin.org |
| 1,3,4-oxadiazole-benzimidazole derivative (5b) | Aromatase | 3EQM | - nih.gov |
| 3-methoxy flavone derivative (Ciii) | Estrogen Receptor Alpha (ER-α) | 2IOG | - nih.gov |
Data unavailable in search results is marked with "-".
Quantitative Structure-Activity Relationship (QSAR) Modeling (non-clinical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.
For a series of 1,4-benzodioxine derivatives, a QSAR study would involve:
Compiling a dataset of compounds with experimentally measured biological activity (e.g., IC₅₀ values).
Calculating a set of molecular descriptors for each compound, which are numerical representations of their structural, physical, or chemical properties.
Using statistical methods to build a regression model that correlates the descriptors with the observed activity.
In a study on novel benzimidazole (B57391) derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA), were generated to predict their inhibitory activities against the aromatase enzyme. nih.gov These models provide insights into how specific steric and electrostatic fields of the molecule influence its activity, guiding the design of more potent analogs. A similar approach could be applied to a series of compounds related to this compound to predict their activity against a specific biological target.
Spectroscopic Property Predictions
Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. DFT methods can accurately calculate vibrational frequencies (FT-IR and FT-Raman), which correspond to the stretching and bending of molecular bonds. researchgate.net Furthermore, these methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net
In the study of 6-nitro-2,3-dihydro-1,4-benzodioxine, theoretical vibrational frequencies and NMR chemical shifts were calculated and compared with experimental data, showing good agreement and confirming the molecular structure. researchgate.net This predictive capability is invaluable for confirming the identity and purity of this compound and for interpreting its experimental spectra.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, the connectivity of atoms within the 7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine molecule can be meticulously mapped.
1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Spectral Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the dihydrodioxine ring. The aromatic region would likely show two doublets, characteristic of the two adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methoxy group. The methoxy group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons on the dihydrodioxine ring are expected to appear as multiplets in the aliphatic region of the spectrum, likely around 4.2-4.4 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would display signals for the aromatic carbons, the methoxy carbon, and the two carbons of the dihydrodioxine ring. The positions of the aromatic carbon signals would be influenced by the attached bromine and methoxy substituents. The carbon attached to the bromine would be expected at a lower field, while the carbon attached to the methoxy group would be at a higher field.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the two aromatic protons, confirming their ortho relationship. It would also show correlations among the protons of the dihydrodioxine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the directly attached carbon signals. This would definitively assign the proton signals to their corresponding carbon atoms in the molecule.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| 6.9 - 7.2 | Doublet |
| 6.7 - 6.9 | Doublet |
| 4.2 - 4.4 | Multiplet |
| 3.8 - 4.0 | Singlet |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by two mass units.
| Technique | Information Obtained | Expected m/z for [M]⁺ | Expected m/z for [M+2]⁺ |
| HRMS | Elemental Composition | C₉H₉⁷⁹BrO₃ | C₉H₉⁸¹BrO₃ |
LC-MS for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is invaluable for assessing the purity of a sample of this compound. The liquid chromatograph separates the target compound from any impurities or by-products, and the mass spectrometer provides the molecular weight of each separated component, thus allowing for their identification.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which is directly related to the functional groups present. For this compound, these techniques would confirm the presence of key structural features.
The IR spectrum would be expected to show characteristic absorption bands for:
C-O-C stretching (aromatic ether): Around 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹.
C-O-C stretching (aliphatic ether): Around 1150-1085 cm⁻¹.
C-H stretching (aromatic): Above 3000 cm⁻¹.
C-H stretching (aliphatic): Below 3000 cm⁻¹.
C=C stretching (aromatic): Around 1600-1450 cm⁻¹.
C-Br stretching: In the fingerprint region, typically below 600 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Aromatic Ether C-O-C Stretch | 1250 - 1200 |
| Aliphatic Ether C-O-C Stretch | 1150 - 1085 |
| C-Br Stretch | <600 |
X-ray Crystallography for Solid-State Molecular Structure Elucidation
Information regarding the single-crystal X-ray diffraction analysis of this compound, which would provide definitive proof of its molecular structure in the solid state, is not available in the reviewed scientific literature. Data typically obtained from such analysis, including crystal system, space group, unit cell dimensions, and atomic coordinates, have not been reported.
Advanced Chromatographic Techniques for Separation and Quantification
Specific methods for the separation and quantification of this compound using advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) have not been detailed in published research. Consequently, information on parameters like stationary phase, mobile phase composition, flow rate, detection wavelength, and retention time is not available.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine?
The synthesis often involves functionalization of the benzodioxine scaffold. A key step is the Sandmeyer reaction, where nitration of 1,4-benzodioxine-5-carboxylic acid precedes catalytic hydrogenation to yield an intermediate amino derivative. Bromination is then achieved via diazotization and subsequent substitution . Alternative routes include nucleophilic aromatic substitution or coupling reactions, depending on substituent positioning. Purification typically combines column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization.
Q. What analytical techniques are used to verify the purity and structural integrity of the compound?
High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for purity assessment . Structural confirmation employs nuclear magnetic resonance (NMR; ¹H/¹³C), mass spectrometry (ESI-TOF for molecular ion peaks), and infrared spectroscopy (IR) to validate functional groups like the benzodioxine ring and methoxy substituents . X-ray crystallography (as in ) can resolve stereochemical ambiguities.
Q. How is the compound’s solubility and stability optimized for in vitro assays?
Solubility is enhanced using dimethyl sulfoxide (DMSO) or ethanol as stock solvents, with final concentrations ≤0.1% to avoid cytotoxicity. Stability studies under varying pH (e.g., phosphate-buffered saline) and temperatures (4°C vs. −20°C) are conducted via HPLC to monitor degradation over time. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How do structural modifications (e.g., ester vs. carboxylic acid derivatives) impact biological activity?
Ester derivatives (e.g., ethyl esters) exhibit superior antiangiogenic activity compared to carboxylic acids due to enhanced cell permeability. For instance, in chicken chorioallantoic membrane (CAM) assays, ester forms (IC₅₀: 1–10 µM) completely inhibited angiogenesis, while acids were inactive. This disparity is attributed to the carboxylic acid’s poor membrane penetration . Researchers should prioritize ester prodrugs for in vivo studies or employ delivery vehicles (e.g., liposomes) for acid forms.
Q. How can dual thrombin and VEGFR2 inhibitory activities be experimentally validated?
- Thrombin inhibition : Use chromogenic substrates (e.g., Tosyl-Gly-Pro-Arg-p-nitroanilide) to measure thrombin activity reduction. IC₅₀ values are calculated via dose-response curves .
- VEGFR2 kinase inhibition : Employ ProQinase® assays with recombinant VEGFR2 kinase. A typical protocol involves incubating the kinase with ATP and a fluorescent peptide substrate, measuring phosphorylation inhibition via radiometric or fluorescence polarization .
- Data interpretation : Compounds with IC₅₀ < 10 µM in both assays are considered dual-target inhibitors. Contradictory results (e.g., strong thrombin inhibition but weak VEGFR2 activity) may indicate scaffold-specific binding preferences, necessitating molecular docking studies .
Q. What experimental models are suitable for evaluating antiangiogenic efficacy?
- In vitro : Endothelial cell migration (wound-healing assays) and tube formation assays (Matrigel®). For example, 7-bromo-5-methoxy derivatives at 10 µM inhibited >50% of human microvascular endothelial cell (MAEC) migration .
- In vivo : CAM assays () or zebrafish angiogenesis models. In CAM, compounds are applied via sterile disks, and vascular density is quantified using concentric grid analysis. SU5416 (a known VEGFR inhibitor) serves as a positive control .
Q. How should researchers address discrepancies between in vitro and in vivo activity data?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic degradation). For example, ester derivatives may hydrolyze in vivo to inactive acids. Mitigation strategies include:
Q. What methodologies are used to assess cytotoxicity in non-target cells?
- MTT assays : Measure mitochondrial activity in primary fibroblasts or hepatocytes after 48-hour exposure. IC₅₀ values >100 µM indicate low cytotoxicity .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to differentiate necrotic vs. apoptotic cell death.
- Toxicity thresholds : Compounds with ≤20% cytotoxicity at therapeutic concentrations (e.g., 30 µM) advance to preclinical studies .
Data Contradiction Analysis
Q. How can conflicting IC₅₀ values from different kinase assays be resolved?
Variability in IC₅₀ may stem from assay conditions (ATP concentration, enzyme lot differences). To resolve:
- Standardize assays using internal controls (e.g., staurosporine for kinase inhibition).
- Validate results across multiple platforms (e.g., ProQinase® vs. Caliper LabChip®).
- Perform kinetic studies (Ki measurements) to distinguish competitive vs. non-competitive inhibition .
Q. Why do some derivatives show antiangiogenic activity despite weak thrombin/VEGFR2 inhibition?
Off-target mechanisms (e.g., integrin GPIIb/IIIa antagonism) may contribute. To investigate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
